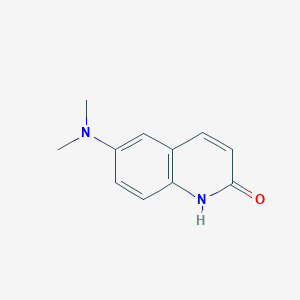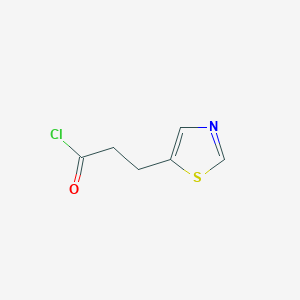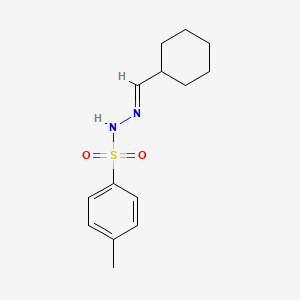
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide is an organic compound with a complex structure that includes a benzenesulfonic acid group, a methyl group, and a cyclohexylmethylene hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylmethylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: This compound shares the benzenesulfonic acid group but lacks the cyclohexylmethylene hydrazide group.
Cyclohexylmethylene hydrazine: This compound contains the hydrazide group but lacks the benzenesulfonic acid group.
Uniqueness
The presence of both the sulfonic acid and hydrazide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H20N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h7-11,13,16H,2-6H2,1H3/b15-11+ |
InChI Key |
ADCOVNSNLKFWBS-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
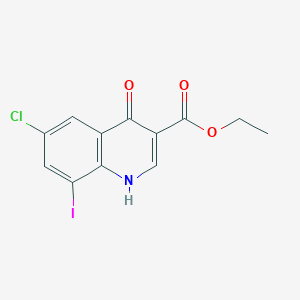

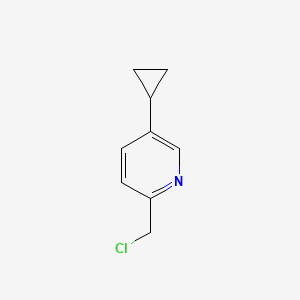
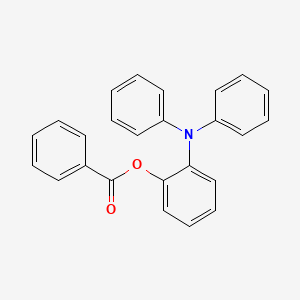

![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)


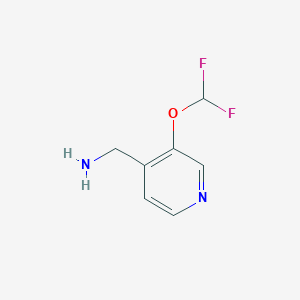
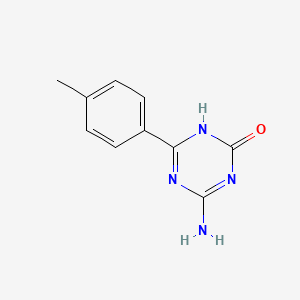
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
